1-Iodo-3-methylbicyclo[1.1.1]pentane 1-Iodo-3-methylbicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.: 136399-10-5
VCID: VC5997293
InChI: InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3
SMILES: CC12CC(C1)(C2)I
Molecular Formula: C6H9I
Molecular Weight: 208.042

1-Iodo-3-methylbicyclo[1.1.1]pentane

CAS No.: 136399-10-5

Cat. No.: VC5997293

Molecular Formula: C6H9I

Molecular Weight: 208.042

* For research use only. Not for human or veterinary use.

1-Iodo-3-methylbicyclo[1.1.1]pentane - 136399-10-5

Specification

CAS No. 136399-10-5
Molecular Formula C6H9I
Molecular Weight 208.042
IUPAC Name 1-iodo-3-methylbicyclo[1.1.1]pentane
Standard InChI InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3
Standard InChI Key KKJUVXJKGMIUEC-UHFFFAOYSA-N
SMILES CC12CC(C1)(C2)I

Introduction

Structural and Molecular Characteristics

The compound features a bicyclo[1.1.1]pentane core, a highly strained carbocyclic system where three carbon atoms form a bridge between two bridgehead positions. The iodine atom and methyl group are positioned at the 1- and 3-positions, respectively, creating a rigid, three-dimensional geometry. Key molecular properties include:

PropertyValueSource
Molecular formulaC₆H₉I
Molecular weight208.04 g/mol
Exact mass207.97500
LogP (lipophilicity)2.364

The strain energy of the bicyclo[1.1.1]pentane skeleton (≈70 kcal/mol) contributes to its reactivity, making it a valuable building block for functionalization .

Synthesis and Reaction Conditions

The primary synthesis route involves a nucleophilic substitution reaction. As reported by Messner et al., treatment of a bicyclo[1.1.1]pentane precursor with methyllithium in diethyl ether at 20°C for 24 hours yields the target compound in 83% efficiency . The reaction proceeds via a single-electron transfer mechanism, characteristic of alkylithium reagents interacting with strained systems.

Table 1: Synthesis Parameters

ParameterValue
ReagentMethyllithium
SolventDiethyl ether
Temperature20°C
Duration24 hours
Yield83%

Alternative methods, such as radical iodination or photochemical pathways, remain underexplored but could offer complementary routes .

Applications in Medicinal Chemistry

Bicyclo[1.1.1]pentane derivatives are increasingly employed as bioisosteres for aromatic rings or tert-butyl groups to enhance drug-like properties. For example:

  • γ-Secretase Inhibitors: Replacement of a para-fluorophenyl group with the bicyclo[1.1.1]pentane motif in BMS-708,163 improved aqueous solubility by 4-fold while maintaining inhibitory potency .

  • Metabotropic Glutamate Receptor Antagonists: Bicyclo[1.1.1]pentyl glycine derivatives demonstrate selective antagonism at mGluR1 subtypes, highlighting their utility in CNS drug design .

Table 2: Comparative Bioisosteric Performance

PropertyBicyclo[1.1.1]pentanePhenyl Group
Solubility (μg/mL)12030
Permeability (Papp)25 × 10⁻⁶ cm/s10 × 10⁻⁶ cm/s
Metabolic StabilityHighModerate

These advancements underscore the potential of 1-iodo-3-methylbicyclo[1.1.1]pentane as a precursor for bioactive molecule synthesis .

Differentiation from Linear Analogues

A common point of confusion is the structurally distinct 1-iodo-3-methylpentane (CAS 527580), a linear alkane lacking the bicyclic framework. Critical distinctions include:

PropertyBicyclo DerivativeLinear Analogue
Molecular formulaC₆H₉IC₆H₁₃I
Molecular weight208.04 g/mol212.07 g/mol
Boiling pointNot reported~180°C (estimated)

Such differences necessitate careful verification of CAS numbers during procurement .

Future Research Directions

  • Catalytic Functionalization: Developing cross-coupling reactions to replace iodine with aryl or heteroaryl groups.

  • Polymer Chemistry: Exploiting strain-release polymerization for novel materials.

  • In Vivo Studies: Evaluating pharmacokinetics of bicyclo[1.1.1]pentane-containing drug candidates.

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